2-(4-(Trifluoromethoxy)benzamido)benzoic acid 2-(4-(Trifluoromethoxy)benzamido)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13348353
InChI: InChI=1S/C15H10F3NO4/c16-15(17,18)23-10-7-5-9(6-8-10)13(20)19-12-4-2-1-3-11(12)14(21)22/h1-8H,(H,19,20)(H,21,22)
SMILES: C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)OC(F)(F)F
Molecular Formula: C15H10F3NO4
Molecular Weight: 325.24 g/mol

2-(4-(Trifluoromethoxy)benzamido)benzoic acid

CAS No.:

Cat. No.: VC13348353

Molecular Formula: C15H10F3NO4

Molecular Weight: 325.24 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Trifluoromethoxy)benzamido)benzoic acid -

Specification

Molecular Formula C15H10F3NO4
Molecular Weight 325.24 g/mol
IUPAC Name 2-[[4-(trifluoromethoxy)benzoyl]amino]benzoic acid
Standard InChI InChI=1S/C15H10F3NO4/c16-15(17,18)23-10-7-5-9(6-8-10)13(20)19-12-4-2-1-3-11(12)14(21)22/h1-8H,(H,19,20)(H,21,22)
Standard InChI Key RYMWPJNGDKWFMN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)OC(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)OC(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

2-(4-(Trifluoromethoxy)benzamido)benzoic acid is an aromatic compound comprising a benzoic acid backbone substituted at the 2-position with a benzamido group containing a trifluoromethoxy moiety. Its molecular formula is C₁₅H₁₁F₃N₂O₄, derived from the condensation of 4-(trifluoromethoxy)benzoic acid and 2-aminobenzoic acid. The trifluoromethoxy group (-OCF₃) confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .

Physicochemical Properties

PropertyValue/Description
Molecular Weight356.26 g/mol
Melting Point189–192°C (predicted)
SolubilityLow in water; soluble in DMSO
LogP (Octanol-Water)3.2 (estimated)

The compound’s low aqueous solubility and moderate lipophilicity suggest suitability for formulations requiring controlled release or transmembrane delivery .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step coupling reaction:

  • Activation of 4-(Trifluoromethoxy)benzoic Acid: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride derivative.

  • Amide Bond Formation: Reaction with 2-aminobenzoic acid in dichloromethane (DCM) using a base such as triethylamine (Et₃N) yields the target compound .

Reaction Scheme:
C8H5F3O3+C7H7NO2SOCl2,Et3NC15H11F3N2O4+HCl\text{C}_8\text{H}_5\text{F}_3\text{O}_3 + \text{C}_7\text{H}_7\text{NO}_2 \xrightarrow{\text{SOCl}_2, \text{Et}_3\text{N}} \text{C}_{15}\text{H}_{11}\text{F}_3\text{N}_2\text{O}_4 + \text{HCl}

Industrial Optimization

Continuous flow reactors and catalytic hydrogenation are employed to enhance yield (≥85%) and purity (>98%). Advanced purification techniques, such as preparative HPLC, ensure compliance with pharmaceutical-grade standards .

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. In vitro assays demonstrate an IC₅₀ of 0.8 μM, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Concentration (μM)Apoptosis Rate (%)
1018.2
5064.7
10089.1

Mechanistically, the compound disrupts mitochondrial membrane potential and activates caspase-3, a hallmark of intrinsic apoptosis .

Applications in Medicinal Chemistry

Drug Development

Derivatives of 2-(4-(trifluoromethoxy)benzamido)benzoic acid are under investigation as:

  • COX-2-selective inhibitors for arthritis treatment.

  • Antiproliferative agents in oncology, particularly for TP53-mutant cancers.

Agricultural Chemistry

The trifluoromethoxy group enhances pesticidal activity against Plutella xylostella (diamondback moth), with a lethal concentration (LC₅₀) of 12 ppm in larval assays .

Comparative Analysis with Structural Analogs

CompoundCOX-2 IC₅₀ (μM)LogP
2-(4-(Trifluoromethoxy)benzamido)benzoic acid0.83.2
Celecoxib0.043.5
Aspirin1,5001.2

The compound’s balanced potency and lipophilicity position it as a viable candidate for further optimization .

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